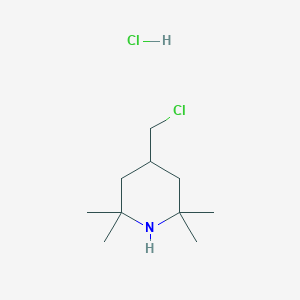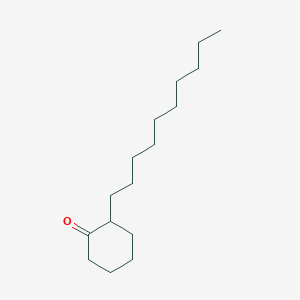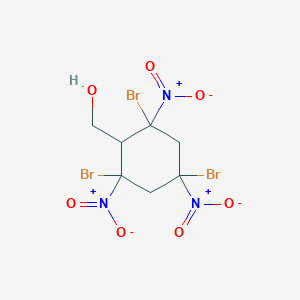
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol is a complex organic compound characterized by the presence of bromine and nitro groups attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol typically involves multi-step reactions starting from simpler organic compounds. One common method involves the bromination and nitration of cyclohexanol derivatives under controlled conditions. The reaction conditions often include the use of strong acids like nitric acid and bromine sources such as bromine water or bromine salts. The process requires careful temperature control and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced separation techniques such as distillation and crystallization is essential to purify the compound. Environmental considerations, such as the handling of bromine and nitric acid, are crucial to ensure safe and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of nitro groups, converting them into amino groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like hydroxide ions. The reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated cyclohexanones, while reduction can produce aminated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro groups into other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol involves its interaction with specific molecular targets. The bromine and nitro groups can interact with biological molecules, leading to various effects such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tribromo-3-hydroxybenzoic acid
- 2,4,6-Tribromoresorcinol
- 2,4,6-Tribromophenol
- 2,4,6-Tribromotoluene
Uniqueness
(2,4,6-Tribromo-2,4,6-trinitrocyclohexyl)methanol is unique due to the combination of bromine and nitro groups on a cyclohexyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
61103-61-5 |
|---|---|
Fórmula molecular |
C7H8Br3N3O7 |
Peso molecular |
485.87 g/mol |
Nombre IUPAC |
(2,4,6-tribromo-2,4,6-trinitrocyclohexyl)methanol |
InChI |
InChI=1S/C7H8Br3N3O7/c8-5(11(15)16)2-6(9,12(17)18)4(1-14)7(10,3-5)13(19)20/h4,14H,1-3H2 |
Clave InChI |
FAOMHXKJIMYBMJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C(C1([N+](=O)[O-])Br)CO)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
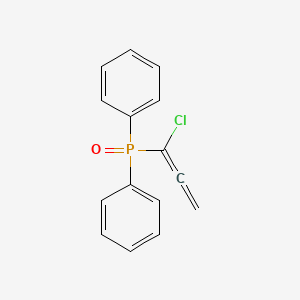
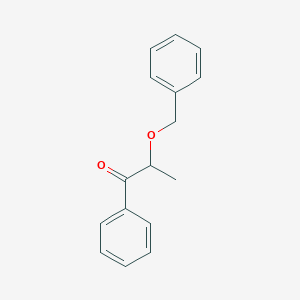
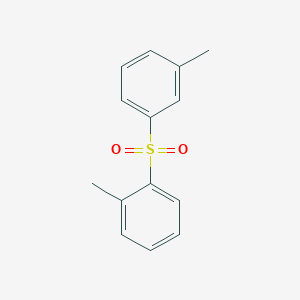
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)



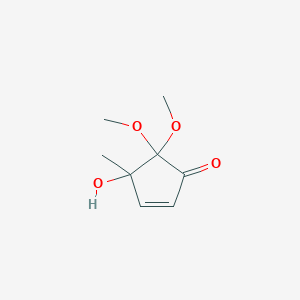
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)
